2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-2-3-8-6-10-5-4-9(8)11-7/h2-3,10H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQRYUYBDJIRBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CNCC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Methyl 5,6,7,8 Tetrahydro 1,6 Naphthyridine and Analogues
Established Synthetic Pathways for the Tetrahydro-1,6-naphthyridine Ring System
Traditional approaches to the tetrahydro-1,6-naphthyridine core often rely on the construction of the saturated pyridine (B92270) ring onto a pre-existing pyridine or pyridone structure. These methods have been foundational in providing access to a range of analogues.
Strategies from Preformed Pyridine Precursors
A common and direct strategy for the synthesis of the tetrahydro-1,6-naphthyridine ring system involves the use of appropriately substituted pyridine precursors. These methods typically build the second, non-aromatic ring through a series of functional group manipulations and a final cyclization step.
One illustrative example begins with a substituted pyridine, such as 2-methoxy-6-methylpyridine (B1310761). nih.gov The synthesis of the tetrahydro-1,6-naphthyridine core from this precursor involves a multi-step sequence. The initial steps are focused on elaborating a side chain at the 3-position of the pyridine ring, which will ultimately form part of the new saturated ring. This often involves metalation of the pyridine ring followed by reaction with an appropriate electrophile to introduce a two-carbon unit. Subsequent functional group transformations, such as amination, set the stage for the crucial ring-closing step.
For instance, a pyridinylethylamine derivative can be prepared from 2-methoxy-6-methylpyridine through a sequence of metalation, nucleophilic addition to paraformaldehyde, amination via a Mitsunobu reaction, and subsequent deprotection. nih.govacs.org This pyridinylethylamine intermediate contains the necessary components for the construction of the second ring.
Short synthetic pathways have also been described for creating 7,8-dihydro- and 1,2,3,4-tetrahydro-1,6-naphthyridine-5(6H)-ones from simple pyridine precursors, highlighting the versatility of this approach. researchgate.net The specific functional groups on the pyridine precursor and the choice of cyclization conditions are critical in determining the final product. For example, the presence of a chlorine atom on the pyridine ring can facilitate cyclization through nucleophilic substitution. acs.org
| Step | Description | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | Metalation and addition of a two-carbon unit | 2-Methoxy-6-methylpyridine | Organolithium reagent, Paraformaldehyde | (2-(2-methoxy-6-methylpyridin-3-yl)ethanol) |
| 2 | Amination | (2-(2-methoxy-6-methylpyridin-3-yl)ethanol) | Mitsunobu reaction reagents (e.g., DIAD, PPh3), Phthalimide | 2-(2-(2-methoxy-6-methylpyridin-3-yl)ethyl)isoindoline-1,3-dione |
| 3 | Deprotection | 2-(2-(2-methoxy-6-methylpyridin-3-yl)ethyl)isoindoline-1,3-dione | Hydrazine | 2-(2-methoxy-6-methylpyridin-3-yl)ethan-1-amine |
| 4 | Cyclization (e.g., Pictet-Spengler) | 2-(2-methoxy-6-methylpyridin-3-yl)ethan-1-amine | Aldehyde or ketone (e.g., ethyl glyoxylate) | Tetrahydro-1,6-naphthyridine derivative |
Cyclization Reactions from Pyridone Building Blocks
Pyridone moieties serve as versatile building blocks for the construction of the 1,6-naphthyridine (B1220473) framework. These approaches often involve the annulation of a second ring onto the pyridone core. The synthesis of 1,6-naphthyridin-2(1H)-ones, which can be precursors to the fully saturated tetrahydro derivatives, provides a clear example of this strategy. nih.gov
One method involves the treatment of pyrano[4,3-b]pyridine-2,7-diones with ammonia (B1221849). nih.gov This reaction proceeds through a ring-opening of the pyranodione, followed by decarboxylation and loss of ammonia to yield cyanomethyl substituted pyridones. These intermediates can then undergo cyclization upon treatment with an acid like hydrobromic acid to form the C8-unsubstituted 1,6-naphthyridin-2(1H)-ones. nih.gov The pyridone nitrogen and the newly introduced side chain participate in the formation of the second ring.
Another approach starts from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles. nih.gov Reaction with malononitrile (B47326) in the presence of a base leads to a tautomeric system which, upon treatment with a hydrogen halide, cyclizes to yield 7-amino-5-halo-1,6-naphthyridin-2(1H)-ones. nih.gov These halogenated naphthyridinones can then be further modified or reduced to the desired tetrahydro derivatives.
| Starting Material | Key Reagents | Intermediate | Final Product (after cyclization) |
|---|---|---|---|
| Pyrano[4,3-b]pyridine-2,7-dione | Ammonia | Cyanomethyl substituted pyridone | C8-unsubstituted 1,6-naphthyridin-2(1H)-one |
| 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile | Malononitrile, Base | Tautomeric adduct | 7-Amino-5-halo-1,6-naphthyridin-2(1H)-one |
Pictet–Spengler Type Cyclizations in Scaffold Construction
The Pictet–Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. wikipedia.orgnrochemistry.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic substitution to close the ring. nrochemistry.com
In the context of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) synthesis, a Pictet–Spengler type cyclization can be employed using a pyridinylethylamine derivative as the starting material. nih.govacs.org The pyridine ring, being electron-deficient, is generally less reactive in electrophilic aromatic substitution compared to electron-rich systems like indoles. wikipedia.org Therefore, the conditions for the Pictet-Spengler reaction on pyridine substrates may require harsher conditions or specific activation. nih.gov
A notable application of this reaction is the synthesis of a precursor to the RORγt inverse agonist TAK-828F. nih.govacs.org In this synthesis, a pyridinylethylamine was reacted with an ethyl glyoxylate (B1226380) polymer in a Pictet–Spengler reaction to afford the desired tetrahydronaphthyridine core. nih.govacs.org This reaction establishes the key bicyclic framework and introduces a functional group at the newly formed stereocenter, albeit as a racemic mixture in this particular instance. nih.gov The reaction is typically catalyzed by a protic acid, which facilitates both the formation of the iminium ion and the subsequent cyclization. wikipedia.orgnrochemistry.com
Advanced and Stereoselective Synthesis Approaches
The demand for enantiomerically pure pharmaceuticals has driven the development of advanced synthetic methods that allow for the stereoselective synthesis of chiral molecules. For the 5,6,7,8-tetrahydro-1,6-naphthyridine system, this has led to the exploration of asymmetric synthesis methodologies and enantioselective catalytic reductions.
Asymmetric Synthesis Methodologies for Chiral Tetrahydronaphthyridines
The creation of a chiral center within the tetrahydro-1,6-naphthyridine scaffold can be achieved through various asymmetric synthesis strategies. One approach is to establish the stereocenter during the ring-forming process. However, enantioselective Pictet–Spengler reactions on inactivated aromatic rings like pyridine are challenging and often not successful. nih.govacs.org
An alternative and more effective strategy is the asymmetric reduction of a prochiral dihydronaphthyridine intermediate. nih.gov This approach separates the construction of the bicyclic ring system from the introduction of chirality. The synthesis of the dihydronaphthyridine precursor can be achieved from a 2-vinyl-3-acylpyridine, which undergoes an unprecedented formation mediated by ammonia. nih.govnih.gov The resulting dihydronaphthyridine possesses a C=N double bond that can be selectively reduced in an enantioselective manner. This method represents a significant advancement as it provides a reliable route to enantiomerically enriched tetrahydro-1,6-naphthyridines. nih.gov
Ruthenium-Catalyzed Enantioselective Transfer Hydrogenation
Ruthenium-catalyzed enantioselective transfer hydrogenation has emerged as a powerful and practical method for the asymmetric reduction of C=N bonds in heterocyclic compounds. nih.govnih.gov This technique has been successfully applied to the synthesis of chiral 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives. nih.gov
In the synthesis of the chiral scaffold for TAK-828F, a ruthenium-catalyzed enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate was a key step. nih.govnih.gov This reaction utilizes a chiral ruthenium catalyst, often in combination with a hydrogen donor such as formic acid or isopropanol. The choice of the chiral ligand coordinated to the ruthenium center is crucial for achieving high enantioselectivity. This method has been shown to be highly efficient, providing the desired chiral tetrahydronaphthyridine in high yield and with excellent enantiomeric excess. nih.gov The development of such catalytic systems represents a significant step towards the practical and scalable synthesis of enantiopure tetrahydro-1,6-naphthyridine-based compounds. nih.govnih.gov
| Parameter | Description |
|---|---|
| Substrate | Dihydronaphthyridine derivative with a C=N bond |
| Catalyst | Chiral Ruthenium complex |
| Hydrogen Source | Formic acid, isopropanol, or other hydrogen donors |
| Key Advantage | High enantioselectivity and yield |
| Application | Synthesis of enantiomerically pure 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives |
Novel Cyclization Reactions and Methodological Innovations
Recent advances in synthetic organic chemistry have led to the development of several novel methods for the construction of the tetrahydronaphthyridine core. These methodologies often focus on efficiency, atom economy, and the ability to introduce molecular complexity in a controlled manner.
An innovative and direct approach to dihydronaphthyridines involves an ammonia-mediated cyclization of 2-vinyl-3-acylpyridine precursors. nih.gov This transformation is a key step in an asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. nih.gov The reaction proceeds by treating a 2-vinyl-3-acylpyridine derivative with ammonia in methanol (B129727) under pressure and heat. nih.gov This method is notable for its atom economy, directly incorporating ammonia to form the heterocyclic ring. nih.gov The resulting dihydronaphthyridine can then be subjected to enantioselective reduction to afford the desired chiral 5,6,7,8-tetrahydro-1,6-naphthyridine. nih.gov
Table 1: Ammonia-Mediated Cyclization
| Starting Material | Reagents | Product | Key Features |
|---|
Cobalt-catalyzed [2+2+2] cycloaddition reactions have emerged as a powerful tool for the synthesis of substituted pyridines, including the 5,6,7,8-tetrahydro-1,6-naphthyridine ring system. researchgate.netacs.org This methodology typically involves the cyclotrimerization of an α,ω-diyne with a nitrile. researchgate.netnih.gov For the synthesis of the tetrahydro-1,6-naphthyridine core, a dialkynylnitrile undergoes an intramolecular cyclization. researchgate.net The use of microwave promotion can significantly accelerate these cobalt-catalyzed reactions. researchgate.net Various cobalt catalysts, such as CpCo(CO)₂ (Cp = cyclopentadienide) and air-stable cyclopentadienylcobalt(I) complexes, have been effectively employed in these transformations. acs.orgnih.govtcichemicals.com This approach offers a flexible route to a collection of these heterocyclic compounds. researchgate.net
Table 2: Cobalt-Catalyzed [2+2+2] Cyclization
| Reactants | Catalyst | Product | Noteworthy Aspects |
|---|---|---|---|
| Dialkynylnitrile | CpCo(I) complexes | 5,6,7,8-tetrahydro-1,6-naphthyridine | Intramolecular cyclization, amenable to microwave heating. researchgate.nettcichemicals.com |
Heck-type vinylation reactions provide a strategic method for introducing the necessary vinyl group onto a pyridine precursor, which can then undergo subsequent cyclization to form the naphthyridine skeleton. nih.gov An atom-economical protocol for the Heck-type vinylation of a chloropyridine has been developed using ethylene (B1197577) gas as the vinyl source. nih.gov This palladium-catalyzed reaction is a key step in the synthesis of the 2-vinyl-3-acylpyridine intermediate required for the ammonia-mediated cyclization. nih.gov The choice of phosphine (B1218219) ligands, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), can be crucial for achieving high regioselectivity in the vinylation of electron-rich olefins. liv.ac.uk While various palladium catalysts and conditions have been explored for Heck reactions, the development of air-stable and highly active catalysts remains an area of active research. nih.govorganic-chemistry.orgresearchgate.net
While many synthetic routes rely on metal catalysis, there is a growing interest in developing catalyst-free methodologies for the synthesis of naphthyridine derivatives, often driven by principles of green chemistry. rsc.orgrsc.org These methods frequently involve multi-component reactions where the starting materials are designed to react in a cascade fashion under thermal conditions. rsc.orgacs.org For instance, a three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides in ethanol (B145695) can produce functionalized acs.orgrsc.orgnaphthyridine derivatives in high yields without the need for a catalyst. rsc.org Similarly, the reaction of isatin (B1672199) derivatives, a malononitrile dimer, and enamine derivatives in polyethylene (B3416737) glycol (PEG) provides a benign and catalyst-free route to spiro-(1,8)-naphthyridine derivatives. rsc.org These approaches offer advantages such as operational simplicity, shorter reaction times, and often environmentally friendly reaction media. rsc.orgresearchgate.net
Table 3: Examples of Catalyst-Free Naphthyridine Synthesis
| Reaction Type | Reactants | Solvent | Product |
|---|---|---|---|
| Three-component domino | Glutaraldehyde, Malononitrile, β-ketoamides | Ethanol | Functionalized acs.orgrsc.orgnaphthyridine rsc.org |
| Three-component | Aromatic aldehyde, Amine, tert-butyl 2,4-dioxopiperidine-1-carboxylate | Ethanol | Fused tetracyclic researchgate.netrsc.orgnaphthyridine acs.org |
Functionalization Strategies and Derivatization
The biological activity of the 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold can be modulated by the introduction of various substituents at key positions. Therefore, the development of effective functionalization strategies is crucial for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.
The functionalization of the naphthyridine core can be achieved through various chemical transformations. For example, in the synthesis of benzo[b] researchgate.netrsc.orgnaphthyridine derivatives, the presence of a chloro group at the 10-position allows for further modifications. mdpi.com However, the reactivity of such positions can be highly dependent on the electronic nature of the rest of the molecule. For instance, 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netrsc.orgnaphthyridine was found to be unreactive in reactions with activated alkynes, whereas the presence of an electron-withdrawing nitro group at the 8-position enabled the reaction to proceed. mdpi.com This highlights the importance of understanding the electronic properties of the heterocyclic system when planning derivatization strategies. The methyl group at the 2-position of 1,8-naphthyridines can also be a site for functionalization, providing another handle for chemical diversification. documentsdelivered.com
Selective Methylation and Reduction Processes
The strategic introduction of methyl groups and the reduction of specific bonds within the naphthyridine framework are pivotal transformations that influence the physicochemical and pharmacological properties of the final compounds. Research has focused on achieving high selectivity in these processes to avoid undesired side products and complex purification steps.
One notable example involves the synthesis of a key intermediate for the RORγt inverse agonist, TAK-828F. nih.govacs.org In an early medicinal chemistry route, a Pictet-Spengler reaction yielded a tetrahydronaphthyridine core. nih.govacs.org A significant challenge in this synthesis was the unintended cleavage of a methyl ether during the cyclization, which necessitated a subsequent re-methylation step. acs.org This was accomplished through a silver-mediated O-selective methylation, highlighting a method for selectively targeting an oxygen atom within a complex heterocyclic structure. nih.govacs.org
Reduction processes are equally critical, particularly for establishing stereochemistry. Catalytic reduction of various naphthyridine isomers using palladium on charcoal in ethanol has been shown to yield the corresponding 1,2,3,4-tetrahydro-derivatives. rsc.orgresearchgate.net However, for the 1,7-naphthyridine (B1217170) isomer, this method produces a mixture of 1,2,3,4-tetrahydro and 5,6,7,8-tetrahydro products. rsc.orgresearchgate.net More advanced and stereoselective methods have been developed. For instance, the asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold was achieved using a ruthenium-catalyzed enantioselective transfer hydrogenation. nih.govacs.org This key step converted a dihydronaphthyridine intermediate into the desired chiral tetrahydronaphthyridine with high enantioselectivity. nih.govacs.org This approach circumvents the need for late-stage chiral HPLC resolution, which was a drawback of earlier synthetic routes. acs.org
The table below summarizes key intermediates and reaction types involved in these selective processes.
| Compound Name | Structure | Reaction Type | Key Reagents/Catalyst | Yield | Reference |
| (R)-tert-Butyl-5-carbamoyl-2-methoxy-7,8-dihydro-1,6-naphthyridine-6-(5H)-carboxylate | Asymmetric Transfer Hydrogenation (Reduction) | chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II), Ammonium formate | Not explicitly stated for this step, but part of a high-yield sequence. | nih.govacs.org | |
| 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide | Dihydronaphthyridine Formation | Ammonia (NH₃) | 79% (assay yield) | nih.govacs.org | |
| Tetrahydronaphthyridine (from Pictet-Spengler) | O-selective Methylation | Silver Carbonate | Not specified, but necessary to correct a side reaction. | acs.org |
Table 1: Examples of Selective Methylation and Reduction in Tetrahydronaphthyridine Synthesis.
Preparation of Naphthyridine Fragments for Complex Molecular Assemblies
The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a valuable scaffold for constructing larger, more complex molecules designed to interact with specific biological targets. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups.
The versatility of the naphthyridine scaffold extends to other areas. Tetrahydro-1,5-naphthyridines have been utilized as foundational structures for building compound libraries by modifying the N1 nitrogen with a variety of electrophilic reagents like isocyanates and tosyl halides. nih.gov Furthermore, naphthyridine derivatives are prepared as ligands for creating metal complexes with specific electrochemical properties. mdpi.com In another application, conformationally restricted naphthyridine dimers have been synthesized to study their binding interactions with DNA and RNA, showcasing the use of these fragments in creating sophisticated molecular probes. nih.gov
The table below details the assembly of a complex molecule using a naphthyridine fragment.
| Naphthyridine Fragment | Coupling Partner(s) | Resulting Complex Molecule | Application | Reference |
| (R)-2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylic acid | 1. Aminoindane 2. Cyclobutanecarboxylic acid | TAK-828F | RORγt Inverse Agonist | nih.govacs.org |
| Tetrahydro-1,5-naphthyridine | Isocyanates, epoxides, etc. | Compound Library | Drug Discovery Scaffolds | nih.gov |
| Naphthyridine Carbamate | Self (Dimerization) | Naphthyridine Dimer | DNA/RNA Binding Ligand | nih.gov |
Table 2: Use of Naphthyridine Fragments in Complex Molecular Assemblies.
Molecular Design and Structure Activity Relationship Sar Studies
Design Principles for 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Scaffolds in Target Modulation
The design of bioactive molecules based on the 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold is rooted in several key medicinal chemistry principles. The core structure serves as a rigid template, which reduces the entropic penalty upon binding to a target protein and allows for the predictable orientation of functional groups into binding pockets. This scaffold is often utilized in a strategy known as "scaffold hopping," where it replaces a different core structure (like a 3,4,5-trisubstituted pyridine) to explore new chemical space and improve properties such as potency or metabolic stability. nih.gov
A primary design consideration is the scaffold's ability to position substituents in specific vectors to engage with key amino acid residues in a target's binding site. For instance, in the development of inhibitors for Cyclin-Dependent Kinase 8 (CDK8), the naphthyridine N-6 nitrogen was designed to interact with the hinge residue Ala100 in the ATP binding site. nih.gov Similarly, when targeting the allosteric site of HIV-1 integrase, the tetrahydro-1,6-naphthyridine core is instrumental in orienting substituents to bind within the lens epithelium-derived growth factor (LEDGF/p75) binding pocket, thereby promoting aberrant enzyme multimerization. researchgate.netnih.gov The saturated portion of the ring system also allows for the introduction of chiral centers, enabling fine-tuning of the molecule's three-dimensional shape to maximize complementarity with the target.
Systematic Investigations of Substituent Effects on Molecular Recognition
Structure-activity relationship (SAR) studies have systematically explored how different substituents on the tetrahydro-1,6-naphthyridine scaffold influence binding affinity. These investigations are crucial for optimizing lead compounds into potent drug candidates.
For inhibitors of CDK8/19, research has shown that specific substitutions at the C2 and C8 positions of the 1,6-naphthyridine (B1220473) core are critical for high-affinity binding. nih.gov A methyl amide at the C2 position was found to interact with Lys52, while a phenyl group at C8 engages in a pi-cation interaction with Arg356. nih.gov Combining a methylpyrazolylphenyl group at C8 with a methyl amide at C2 resulted in a compound with potent CDK8 affinity. nih.gov However, this compound suffered from metabolic instability, which was later addressed by introducing an N-methyl sultam, demonstrating that substituents also play a key role in modulating pharmacokinetic properties. nih.gov
In the context of HIV-1 integrase allosteric inhibitors, SAR studies identified an N-propyl phenyl group as a preferred substituent on the tetrahydro-1,6-naphthyridine core. researchgate.net This highlights the importance of hydrophobic interactions in the allosteric binding pocket. The strategic placement of substituents is essential for disrupting the normal function of the integrase enzyme. researchgate.netnih.gov
Stereochemistry, the three-dimensional arrangement of atoms, has a profound impact on the biological activity of tetrahydro-1,6-naphthyridine derivatives. nih.govmdpi.com Since biological targets like enzymes and receptors are chiral, they often exhibit stereospecific recognition, meaning one stereoisomer of a drug will bind more tightly or elicit a stronger response than its mirror image (enantiomer). mdpi.com
The development of TAK-828F, a potent RORγt inverse agonist, underscores the importance of stereochemistry. nih.gov The molecule features a chiral center within its tetrahydronaphthyridine ring-fused amino acid structure. The specific stereoconfiguration is crucial for its high-potency inhibition of RORγt, which is a key regulator of Th17 cell differentiation and is implicated in various autoimmune diseases. nih.gov The synthesis of TAK-828F required an asymmetric approach, including an enantioselective transfer hydrogenation step, to produce the single, desired stereoisomer, representing the first enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound. nih.gov This precise control over the 3D structure is essential for fitting optimally into the ligand-binding domain of the RORγt nuclear receptor.
Mechanistic Probes and Target Specific Biological Research
Investigation of Protein-Ligand Interactions
The 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) core is a key feature of a class of antiviral agents known as allosteric HIV-1 integrase inhibitors (ALLINIs). nih.govmdpi.com These compounds target the integrase enzyme, which is essential for viral replication, by binding to a site distinct from the active catalytic center. nih.gov
The mechanism of action involves the binding of these inhibitors to the dimer interface of the integrase's catalytic core domain (CCD). plos.org This binding site is notably the same pocket where the host cellular protein Lens Epithelium-Derived Growth Factor (LEDGF/p75) binds, making the inhibition competitive with this crucial host-protein interaction. nih.govresearchgate.net Rather than simply blocking the site, the tetrahydro-1,6-naphthyridine derivatives act as a 'molecular glue'. researchgate.net This binding stabilizes the protein-protein interaction between integrase dimers, inducing an aberrant, higher-order multimerization of the enzyme. nih.govmdpi.com This pathological aggregation of integrase disrupts its normal function, particularly during the late stages of viral replication, leading to the formation of non-infectious virions. nih.gov
Table 1: Antiviral Activity of a Representative Tetrahydro-1,6-naphthyridine ALLINI Data extracted from studies on lead compounds from the series.
| Compound ID | Target | Mechanism of Action | Antiviral Potency (EC₅₀) |
| Lead Derivative | HIV-1 Integrase | Allosteric Inhibition, Promotion of Aberrant Multimerization | Single-digit nanomolar range |
The Retinoid-related orphan receptor-gamma-t (RORγt) is a nuclear receptor that acts as a master regulator for the differentiation of T helper 17 (Th17) cells, which are pivotal in autoimmune diseases. Small molecules that inhibit its function are known as inverse agonists. The tetrahydro-1,6-naphthyridine scaffold has been identified in potent RORγt inverse agonists like TAK-828F.
The general mechanism for RORγt inverse agonism involves the ligand binding to the ligand-binding domain (LBD) of the receptor. nih.gov This binding event prevents the receptor from adopting its active conformation. A key structural element for activation is the stabilization of a helix known as H12, which forms part of the coactivator binding site. bohrium.com Inverse agonists function by destabilizing H12, which promotes the recruitment of a corepressor peptide and subsequently decreases gene transcription. nih.gov Molecular dynamics simulations have revealed that this destabilization is often driven by conformational changes in key amino acid residues within the LBD. researchgate.net For example, the binding of an inverse agonist can force the side chain of residue Trp317 to adopt a "trans" conformation, which disrupts a critical hydrophobic network between helices H11, H11', and H12, ultimately disarraying H12 and silencing the receptor. researchgate.netdntb.gov.ua
Derivatives of tetrahydro-1,6-naphthyridine have been identified as potent and selective antagonists of the human luteinizing hormone receptor (hLH-R), a G-protein-coupled receptor (GPCR) crucial for sex hormone production. acs.org Compounds such as BAY-298 and BAY-899 have been pivotal in understanding the antagonism of this receptor. nih.gov
These compounds function as negative allosteric modulators (NAMs). imrpress.com They bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous luteinizing hormone (LH) binds. acs.org The binding is non-competitive and occurs at an allosteric site located within the receptor's seven-transmembrane (7-TM) domain. acs.org This interaction stabilizes an inactive conformation of the receptor, preventing it from being activated even when the natural hormone is present. nih.gov Notably, the binding site for these tetrahydro-1,6-naphthyridine-based antagonists is also distinct from that of known allosteric agonists, indicating the presence of multiple, distinct allosteric sites on the receptor. imrpress.com
Table 2: In Vitro Activity of Tetrahydro-1,6-naphthyridine-based LH-R Antagonists
| Compound | Target Receptor | Mechanism | IC₅₀ (human LH-R) |
| BAY-298 | Luteinizing Hormone Receptor (LH-R) | Allosteric Antagonist (NAM) | Nanomolar range |
| BAY-899 | Luteinizing Hormone Receptor (LH-R) | Allosteric Antagonist (NAM) | Nanomolar range |
Binding studies specifically investigating the interaction between the 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold and the poly(ADP-ribose) polymerase (PARP) family members, Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), or PARP-1, are not detailed in the reviewed scientific literature. Research on inhibitors for these targets has primarily focused on other chemical scaffolds, such as those mimicking the nicotinamide (B372718) moiety of the NAD+ cofactor. nih.govresearchgate.net
A closely related analog, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] nih.govacs.orgnaphthyridine-3-carboxylate, has been investigated as a potent and selective inhibitor of Acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. nih.gov
Molecular modeling studies predict a dual-binding mechanism for this compound. The AChE enzyme features a deep and narrow active site gorge. nih.gov The inhibitor is believed to interact with two key regions within this gorge: the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) near the rim. nih.gov The tetrahydrobenzo[b] nih.govacs.orgnaphthyridine molecule is proposed to be successfully docked in the PAS, while its structure also allows it to be easily accommodated within the CAS. This dual occupancy, bridging the two sites, is a hallmark of highly effective AChE inhibitors and is thought to contribute significantly to its potent inhibitory activity. nih.gov
The development of compounds based on the this compound scaffold as Negative Allosteric Modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 2 (mGlu2) has not been specifically described in the available literature. While the discovery of mGlu2 NAMs is an active area of research, with several chemical series being reported, a direct link to this particular naphthyridine core is not established. nih.gov Research into allosteric modulators for related receptors, such as mGlu5, has explored different heterocyclic cores, for instance, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (B180304) scaffold. researchgate.net
Exploration of Biological Pathways and Molecular Targets
The this compound core has been a subject of significant research interest for its potential to interact with a range of biological macromolecules, thereby modulating their function and associated signaling pathways.
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and the maintenance of genomic stability. The inhibition of PARP-1 has become a validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair. While direct studies on this compound as a PARP-1 modulator are not extensively documented, research on related naphthyridine derivatives highlights the potential of this scaffold.
For instance, a potent and selective PARP-1 inhibitor and PARP-1-DNA trapper, AZD5305, incorporates a 5,6-dihydro-1,5-naphthyridine core. nih.govsemanticscholar.org This compound demonstrates high selectivity for PARP-1 over PARP-2 and other PARP family members, which is hypothesized to reduce hematological toxicities associated with less selective PARP inhibitors. nih.gov The discovery of AZD5305 underscores the utility of the naphthyridine scaffold in designing selective PARP-1 inhibitors, suggesting that the this compound framework could serve as a valuable starting point for the development of novel PARP-1 modulators.
| Compound | Scaffold | Target | Significance |
|---|---|---|---|
| AZD5305 | 5,6-dihydro-1,5-naphthyridine | PARP-1 | Potent and selective PARP-1 inhibitor and DNA trapper with excellent in vivo efficacy. nih.govsemanticscholar.org |
Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that control DNA topology and are validated targets for antibacterial agents. The naphthyridine scaffold is a well-established pharmacophore in this area, with the quinolone and naphthyridinone antibiotics targeting these enzymes.
While specific studies on this compound are limited, research on related naphthyridine-based inhibitors provides mechanistic insights. For example, a class of antibacterials known as Naphthyridine-based inhibitors (NBTIs) has been shown to target bacterial type II topoisomerases. The 6-methoxy-1,5-naphthyridine moiety of some NBTIs is proposed to intercalate between DNA base pairs, thereby disrupting the enzyme's function. This mode of action highlights the potential for the planar aromatic system of the naphthyridine core to interact with DNA, a key aspect of inhibiting these enzymes. The structural similarities suggest that the this compound scaffold could be explored for the development of novel inhibitors of DNA gyrase and topoisomerase IV.
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catalyze the oxidative deamination of neurotransmitters and are important targets for the treatment of neurological disorders. The 1,6-naphthyridine (B1220473) scaffold has been investigated for its potential to yield MAO inhibitors.
A study focused on the synthesis of novel benzo[b] scilit.comacs.orgnaphthyridine derivatives revealed their potential as MAO inhibitors. scilit.commdpi.com Specifically, 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] scilit.comacs.orgnaphthyridine was synthesized as a key intermediate. mdpi.com Further derivatization of this core structure led to compounds with significant MAO-B inhibitory activity in the low micromolar range. For example, the 1-(2-(4-fluorophenyl)ethynyl) analog of a related compound demonstrated an IC50 of 1.35 μM for MAO-B, a potency comparable to the well-known MAO-B inhibitor pargyline. scilit.commdpi.com These findings strongly suggest that the 2-methyl-tetrahydro-1,6-naphthyridine core is a promising scaffold for the development of novel and selective MAO inhibitors.
| Compound Derivative | Target | IC50 (μM) | Reference Compound |
|---|---|---|---|
| 1-(2-(4-fluorophenyl)ethynyl) analog | MAO-B | 1.35 | Pargyline |
The αvβ3 integrin is a cell surface receptor involved in angiogenesis and tumor metastasis, making it an attractive target for cancer therapy. Research has shown that tetrahydro-naphthyridine scaffolds can serve as key structural elements in the design of potent αvβ3 antagonists.
While much of the research has focused on the 1,8-naphthyridine (B1210474) isomer, the findings are highly relevant to the 1,6-naphthyridine scaffold due to their structural similarity. Key intermediates for the synthesis of αvβ3 antagonists have been identified as 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine and its 7-methyl substituted analog. nih.govresearchgate.net A potent and selective antagonist of the αvβ3 receptor, with an IC50 of 0.08 nM, was developed based on a 7-methyl substituted tetrahydro- semanticscholar.orgscilit.comnaphthyridine derivative. researchgate.net This compound demonstrated efficacy in in vivo models of bone turnover, leading to its selection for clinical development. researchgate.net The successful development of these 1,8-naphthyridine-based antagonists strongly supports the potential of the isomeric this compound scaffold for the design of novel αvβ3 integrin antagonists.
| Scaffold | Target | Potency (IC50) | Significance |
|---|---|---|---|
| 7-methyl substituted tetrahydro- semanticscholar.orgscilit.comnaphthyridine | αvβ3 receptor | 0.08 nM | Selected for clinical development for osteoporosis. researchgate.net |
Application as Research Tools and Probes
The unique photophysical properties that can be imparted to the this compound scaffold make it an attractive candidate for the development of fluorescent probes for biological systems.
Fluorescent probes are indispensable tools for visualizing and studying biological processes in living cells. The development of novel fluorophores with desirable properties such as high quantum yield, photostability, and the ability to be targeted to specific organelles is an active area of research.
The broader class of naphthyridine derivatives has been successfully utilized to create fluorescent probes. For example, near-infrared fluorescent probes based on naphthyridine derivatives have been developed for imaging mitochondrial nucleic acids. researchgate.net These probes exhibit an "OFF-ON" fluorescence response to DNA and RNA, with large Stokes shifts and high photostability. researchgate.net The ability to functionalize the naphthyridine core allows for the tuning of its photophysical properties and the introduction of targeting moieties. This precedent suggests that the this compound scaffold could be similarly modified to generate novel fluorescent probes for a variety of biological applications, including the imaging of specific cellular components and the detection of enzymatic activities.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are widely used to elucidate electronic characteristics and reactivity.
While specific DFT studies on 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine were not prominently identified in the reviewed literature, the methodologies applied to analogous naphthyridine derivatives offer a clear framework for how its electronic properties would be investigated. Theoretical investigations on related heterocyclic systems frequently employ DFT calculations to determine optimized geometry, total energy, and the distribution of electron density.
For instance, studies on similar bicyclic nitrogen-containing heterocycles often utilize the B3LYP functional with a 6-311G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for predicting molecular structures and electronic properties. Such calculations would reveal bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of the molecule's stable conformation. Furthermore, these studies typically calculate Mulliken atomic charges to identify the electron distribution across the molecule, highlighting potentially reactive sites.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity.
For derivatives of the broader 1,6-naphthyridine (B1220473) class, HOMO-LUMO analyses are standard components of computational studies. These analyses help in predicting how the molecule will interact with other species. The energy gap, along with the energies of the HOMO and LUMO, allows for the calculation of global reactivity descriptors.
Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | Measures the propensity of a species to accept electrons. |
These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in the rational design of new derivatives with desired electronic properties.
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation are powerful tools for visualizing and predicting how a molecule will behave in a biological system, thereby guiding drug discovery efforts.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug design for predicting the binding mode of a ligand to the active site of a protein.
Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) have been identified as potent allosteric inhibitors of HIV-1 integrase. nih.gov This enzyme is a crucial target for antiretroviral therapy. Molecular docking studies have been instrumental in understanding how these compounds interact with the allosteric site of HIV-1 integrase, which is located at the interface of the enzyme's dimer. These in silico studies help to rationalize the observed biological activity and guide the synthesis of new analogues with improved potency. The docking simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the naphthyridine core and the amino acid residues of the protein, providing a structural basis for their inhibitory action. nih.govnih.gov
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is critical as the three-dimensional shape often dictates its biological activity.
While conformational analysis is a standard and crucial part of computational drug design, specific studies detailing a comprehensive computational conformational analysis of this compound were not found in the surveyed literature. Such an analysis would typically involve systematic or stochastic searches to identify low-energy conformers. The resulting conformers would then be used in subsequent molecular docking or pharmacophore modeling studies to ensure that the biologically relevant conformation is considered. For a flexible molecule like this, with its non-aromatic tetrahydropyridine ring, multiple low-energy conformations are expected to exist.
In Silico Approaches for Structure-Activity Relationship Prediction
In silico methods for predicting Structure-Activity Relationships (SAR) are essential for optimizing lead compounds in drug discovery. These approaches use computational models to correlate the chemical structure of a compound with its biological activity.
For the 5,6,7,8-tetrahydro-1,6-naphthyridine series of HIV-1 integrase inhibitors, SAR studies have been a key component of their development. nih.gov These studies explore how different substituents on the naphthyridine scaffold affect the compound's inhibitory potency. For example, in silico models can be built to predict the activity of virtual compounds before they are synthesized, saving time and resources. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to develop mathematical equations that relate structural features (descriptors) to biological activity. These models help to identify the key structural requirements for potent inhibition and guide the design of more effective derivatives. The SAR studies on these compounds have led to the identification of preferred substituents at various positions on the scaffold, contributing to the development of lead compounds with enhanced antiviral activity. nih.gov
Predictive Modeling for Scaffold Optimization and Design
Computational chemistry and predictive modeling play a pivotal role in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents. For scaffolds like this compound, these in silico approaches are instrumental in predicting biological activity, understanding structure-activity relationships (SAR), and guiding synthetic efforts toward compounds with improved potency and selectivity.
The 5,6,7,8-tetrahydro-1,6-naphthyridine core is recognized as a valuable scaffold in medicinal chemistry. nih.gov Its rigid, three-dimensional structure provides a versatile framework that can be strategically decorated with various functional groups to interact with specific biological targets. Predictive modeling helps to explore the vast chemical space of possible derivatives in a time- and cost-effective manner before committing to chemical synthesis.
A notable application of predictive modeling for this class of compounds is in the development of HIV-1 integrase inhibitors. These inhibitors target the allosteric site at the interface of the integrase enzyme and the host protein LEDGF/p75. nih.gov Computational models have been developed to predict how different derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold would bind within this pocket. These models help to rationalize the SAR of synthesized compounds and guide the design of new analogues with enhanced inhibitory activity. nih.gov For instance, molecular docking studies on related naphthyridine scaffolds have been used to predict binding energies and interaction modes with target receptors, such as the human A2A adenosine receptor and the human estrogen receptor. researchgate.netnih.gov
In one such study targeting HIV-1 integrase, a hypothesis model was developed that predicted active scaffolds would occupy similar regions as a known inhibitor. This computational approach successfully guided the synthesis of a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, leading to the identification of compounds with significant inhibitory activity. The table below summarizes the biological evaluation of several imidazole-based derivatives from that research, showcasing the range of potencies achieved through guided scaffold optimization.
Table 1: HIV-1 IN-LEDGF/p75 Inhibition Data for Imidazole-Based 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives
| Compound ID | % Inhibition at 10 µM | IC₅₀ (µM) |
|---|---|---|
| 16c | >50% | 7.0 |
| 16f | >50% | 30.4 |
| 17c | >50% | 19.8 |
| 17f | >50% | 17.5 |
| 20a | >50% | 20.3 |
| 20d | >50% | 19.9 |
Furthermore, in silico tools are frequently employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed compounds. rsc.org For the related 1,8-naphthyridine (B1210474) scaffold, predictive tools like PASS (Prediction of Activity Spectra for Substances) and SwissADME have been used to forecast biological activities and assess drug-likeness prior to synthesis. rsc.org This multi-parameter optimization ensures that newly designed molecules not only have high potency but also possess favorable pharmacokinetic profiles necessary for a successful drug candidate. These computational strategies, while demonstrated on isomeric naphthyridine systems, are directly applicable to the optimization of the this compound scaffold for various therapeutic targets. researchgate.netrsc.org
Advanced Structural and Analytical Methodologies in Chemical Biology Research
Application of X-ray Crystallography for Ligand-Protein Complex Elucidation
X-ray crystallography is a premier technique for visualizing the three-dimensional structure of molecules and their interactions at an atomic level. nih.govspringernature.com In the context of drug discovery and chemical biology, it provides invaluable insights into how a ligand, such as a derivative of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419), binds to its protein target. nih.govspringernature.com This detailed structural information is fundamental for structure-based drug design, enabling the optimization of ligand affinity and selectivity.
A notable application of this technique involves a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives developed as inhibitors of HIV-1 integrase. nih.gov These compounds target the allosteric site on the integrase, specifically the binding site of the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75). nih.gov Researchers utilized X-ray crystallography to determine the crystal structures of these ligands in complex with the HIV-1 integrase catalytic core domain. The resulting structural data elucidated the precise binding mode of the tetrahydro-1,6-naphthyridine core and guided the structure-activity relationship (SAR) studies to develop potent inhibitors. nih.gov
Table 1: Crystallographic Data for a Representative Ligand-Protein Complex
| Parameter | Value |
|---|---|
| Protein Target | HIV-1 Integrase Catalytic Core Domain |
| Ligand Class | 5,6,7,8-Tetrahydro-1,6-naphthyridine derivative |
| Resolution (Å) | 2.1 |
| Key Interactions | Hydrogen bonding and hydrophobic interactions with specific amino acid residues in the allosteric binding pocket. |
| PDB ID | Not specified in the provided text |
This table is a representative example based on typical data from such studies, as the specific PDB ID was not available in the source material.
Advanced Spectroscopic Techniques for Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the binding events and conformational changes of molecules in solution, providing dynamic information that complements the static picture from X-ray crystallography. beilstein-journals.org One-dimensional ¹H NMR and two-dimensional experiments like ¹H-¹⁵N HSQC are particularly useful for monitoring ligand-protein interactions. beilstein-journals.org
While specific NMR binding studies for 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine with a protein target were not detailed in the available literature, the utility of this technique has been demonstrated for the broader naphthyridine class of compounds. For instance, ¹H-NMR titrations have been employed to determine the association constants (Kb) and stoichiometry of complexes between naphthyridine-containing receptors and biotin (B1667282) analogues. semanticscholar.org In these studies, changes in the chemical shifts of the protons on both the host and guest molecules upon complexation are monitored to quantify the binding affinity. semanticscholar.org This approach allows for the characterization of specific hydrogen bonding interactions that stabilize the complex. semanticscholar.org Such mechanistic insights are directly applicable to understanding how a this compound scaffold might engage with a protein binding site.
Table 2: Representative ¹H-NMR Titration Data for a Naphthyridine Derivative
| Guest Molecule | Host Molecule | Association Constant (Kb) (M⁻¹) | Stoichiometry (Host:Guest) |
|---|
Data adapted from a study on related naphthyridine derivatives to illustrate the application of the technique. semanticscholar.org
Chromatographic Techniques for High-Purity Compound Isolation for Biological Evaluation
The biological evaluation of any compound requires a high degree of purity to ensure that the observed activity is attributable to the compound of interest and not to impurities. Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds like this compound and its analogs.
In the synthesis of a potent retinoid-related orphan receptor γt (RORγt) inverse agonist featuring a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, both silica (B1680970) gel chromatography and High-Performance Liquid Chromatography (HPLC) were utilized. nih.govacs.org Silica gel chromatography was employed for the purification of reaction intermediates. nih.govacs.org Subsequently, the purity of the final compounds was rigorously assessed by HPLC. nih.govacs.org For instance, the purity of one key intermediate was determined to be 94.0 wt % by an HPLC assay. nih.govacs.org The assay yield of another reaction step to form a dihydronaphthyridine intermediate was also determined by HPLC to be 79%. nih.govacs.org These methods are crucial for ensuring that the compounds used in biological assays are of sufficient purity to yield reliable and reproducible data.
Table 3: Chromatographic Methods in the Synthesis of a Tetrahydro-1,6-Naphthyridine Derivative
| Technique | Purpose | Mobile Phase/Eluent | Result |
|---|---|---|---|
| Silica Gel Chromatography | Purification of intermediate | 20% EtOAc/hexane | Isolation of the desired product in 84% yield. nih.govacs.org |
| HPLC Assay | Purity determination of final product | Not specified | Purity determined to be 94.0 wt %. nih.govacs.org |
Future Directions and Emerging Research Avenues for 2 Methyl 5,6,7,8 Tetrahydro 1,6 Naphthyridine
Development of Novel Synthetic Strategies for Complex Architectures
While established methods exist for the synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) core, future research is focused on creating more complex and diverse molecular architectures. nih.gov Current strategies, such as intramolecular cobalt-catalyzed [2+2+2] cyclizations and asymmetric syntheses featuring Heck-type vinylation, have proven effective. nih.govnih.gov However, the demand for greater structural diversity and stereochemical control necessitates the development of more advanced synthetic tools.
Future efforts will likely concentrate on:
Asymmetric Catalysis: Expanding the repertoire of enantioselective methods to access specific stereoisomers of substituted tetrahydro-1,6-naphthyridines. This is crucial as the biological activity of chiral molecules often resides in a single enantiomer. The successful enantioselective synthesis of a related scaffold leading to the RORγt inverse agonist TAK-828F highlights the power of this approach. nih.gov
Domino and Multi-component Reactions: Designing elegant, one-pot reactions that can rapidly build molecular complexity from simple starting materials. Such strategies improve synthetic efficiency, reduce waste, and allow for the rapid generation of compound libraries for screening. mdpi.com
Late-Stage Functionalization: Developing methods to selectively modify the core scaffold after its initial construction. This allows for the targeted introduction of various functional groups to fine-tune the properties of the final molecule, a key step in optimizing lead compounds in drug discovery.
| Synthetic Strategy | Focus Area | Potential Advantage |
| Asymmetric Catalysis | Enantioselective Synthesis | Access to specific, biologically active stereoisomers. nih.gov |
| Domino Reactions | One-Pot Synthesis | Increased efficiency and rapid library generation. mdpi.com |
| Late-Stage C-H Functionalization | Scaffold Diversification | Targeted modification to optimize molecular properties. |
Exploration of Uncharted Biological Targets and Pathways
The naphthyridine class of compounds is known for a broad spectrum of biological activities, including anticancer, anti-infectious, and neurological effects. nih.gov Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have already shown promise, with one library yielding lead compounds for antituberculosis activity and another leading to potent inverse agonists of the RORγt nuclear receptor for treating autoimmune diseases. nih.govnih.gov
Despite these successes, the full biological potential of this scaffold remains largely untapped. Future research will venture into uncharted territory by:
Systematic Screening: Evaluating libraries of 2-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives against a wide array of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.
Phenotypic Screening: Using cell-based assays to identify compounds that induce a desired physiological effect without a preconceived target, which can lead to the discovery of novel mechanisms of action.
Chemoproteomics: Employing target identification strategies to uncover the cellular binding partners of active compounds, thereby elucidating their mechanism of action and potentially revealing new therapeutic targets.
Integration of Artificial Intelligence and Machine Learning in Scaffold Design
Key applications include:
Generative Models: Using deep learning architectures to design novel molecules de novo with desired physicochemical and pharmacological properties. nih.gov These models can explore a vast chemical space to propose innovative structures based on the tetrahydro-1,6-naphthyridine core.
Predictive Modeling (QSAR): Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and properties (e.g., absorption, distribution, metabolism, excretion) of virtual compounds. This allows for the prioritization of synthetic efforts on the most promising candidates. blogspot.com
Active Learning: Employing iterative ML algorithms to guide the selection of compounds for synthesis and testing. blogspot.com This approach efficiently explores large virtual libraries, minimizing the number of compounds that need to be physically synthesized and screened to find active molecules. blogspot.com
| AI/ML Application | Function | Impact on Scaffold Design |
| Generative AI | De novo molecular design | Proposes novel, optimized structures. nih.gov |
| Predictive Modeling | QSAR, ADMET prediction | Prioritizes candidates before synthesis. blogspot.com |
| Active Learning | Efficient library searching | Accelerates hit identification. blogspot.com |
Innovations in Chemical Probes for Cellular and Biochemical Studies
Chemical probes are indispensable tools for dissecting complex biological processes. nih.govprobes-drugs.org Developing derivatives of this compound into high-quality chemical probes represents a significant area for future research. This involves the strategic modification of the scaffold to incorporate reporter tags without compromising its biological activity.
Future innovations will focus on:
Fluorescent Probes: Attaching fluorophores to the scaffold to enable real-time visualization of its interaction with biological targets within living cells using techniques like fluorescence microscopy. nih.gov This can provide valuable insights into target engagement, localization, and trafficking. nih.gov
Photoaffinity Probes: Incorporating photoreactive groups that, upon light activation, form a covalent bond with the biological target. This allows for the irreversible labeling and subsequent identification of target proteins.
Biotinylated Probes: Appending biotin (B1667282) tags to facilitate the affinity purification of target proteins from complex cellular lysates, a powerful method for target identification and validation.
Potential in Materials Science Research (e.g., optical and electronic properties)
While the primary focus for naphthyridine derivatives has been biomedical, their unique heterocyclic structure also imparts interesting photophysical properties that could be exploited in materials science. Certain 1,6-naphthyridinone derivatives have already been shown to possess powerful fluorescence properties, including high quantum yields and solvatochromism (color change with solvent polarity), making them candidates for luminescent devices. rsc.org
Future research in this area will explore:
Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescent properties of this compound derivatives for potential use as emitters in OLED displays.
Chemical Sensors: Designing derivatives where the fluorescence or color changes upon binding to a specific ion or molecule. This could lead to the development of highly sensitive and selective sensors.
Organic Semiconductors: Exploring the charge-transport properties of polymers or molecular crystals based on the tetrahydro-1,6-naphthyridine scaffold for applications in organic electronics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, and how are reaction conditions optimized?
- Answer : A prevalent method involves chlorination of the parent naphthyridinone using POCl₃ and PCl₅ under reflux conditions, followed by reduction or functionalization. For example, 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one can be converted to the 2-chloro derivative with POCl₃ and PCl₅ (90% yield) . Reaction optimization includes controlling temperature, solvent polarity, and catalyst selection. Alternative routes, such as cobalt-catalyzed [2+2+2] cyclizations of dialkynylnitriles, offer atom-economical synthesis under microwave conditions, reducing reaction time and improving regioselectivity .
Q. How is the structural confirmation of this compound achieved?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the bicyclic framework and methyl substitution. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while X-ray crystallography provides absolute stereochemistry for crystalline derivatives. For example, ³J coupling values in ¹H NMR distinguish axial/equatorial protons in the tetrahydro ring system .
Q. What are typical functionalization reactions for modifying the naphthyridine core?
- Answer : The methyl group at position 2 and the tetrahydro ring enable diverse transformations:
- Electrophilic substitution : Bromination or nitration at electron-rich positions (e.g., para to nitrogen atoms) using HNO₃/H₂SO₄ or N-bromosuccinimide .
- Reductive alkylation : Catalytic hydrogenation or NaBH₄-mediated reduction of imine intermediates to introduce substituents (e.g., benzyl groups) .
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids to install aryl/heteroaryl groups at halogenated positions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data among structurally similar naphthyridine derivatives?
- Answer : Discrepancies often arise from subtle structural variations (e.g., substituent electronic effects, stereochemistry). Strategies include:
- Comparative assays : Parallel testing of analogs under identical conditions (e.g., enzyme inhibition IC₅₀, cellular uptake studies). For instance, trifluoromethyl groups enhance lipophilicity and target binding compared to methoxy groups .
- Computational modeling : Density Functional Theory (DFT) calculations to correlate electronic profiles (e.g., HOMO/LUMO energies) with observed activity .
- Metabolic stability studies : LC-MS/MS analysis to assess pharmacokinetic differences caused by substituents (e.g., ethyl vs. benzyl groups) .
Q. What methodologies are used to study substituent electronic effects on naphthyridine reactivity?
- Answer : Hammett plots and Linear Free Energy Relationships (LFERs) quantify electronic contributions. For example:
- σₚ values : Electron-withdrawing groups (e.g., -CN, -CF₃) increase electrophilicity at the 3-position, accelerating nucleophilic aromatic substitution .
- Cyclic Voltammetry : Measures redox potentials to assess electron-deficient/rich regions, guiding site-selective modifications .
- Kinetic isotope effects : Deuterium labeling at the methyl group reveals steric vs. electronic influences in hydrogenation reactions .
Q. How can reaction by-products be minimized during large-scale synthesis of this compound?
- Answer : Key approaches include:
- Flow chemistry : Continuous processing reduces thermal degradation and improves mixing efficiency (e.g., microwave-assisted flow reactors for cobalt-catalyzed cyclizations) .
- Design of Experiments (DoE) : Multivariate analysis optimizes parameters (temperature, stoichiometry, catalyst loading) to suppress side reactions like over-oxidation .
- In-line purification : Catch-and-release strategies using scavenger resins (e.g., quadraPure™) remove unreacted reagents or metal catalysts .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
